molecular formula C27H23NO5 B2579613 3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione CAS No. 220957-57-3

3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione

Cat. No.: B2579613
CAS No.: 220957-57-3
M. Wt: 441.483
InChI Key: LVNPWFFYPFCHND-UHFFFAOYSA-N
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Description

This compound features a chromene-dione core (7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione) substituted with a benzoylpropenylamino group. Its synthesis typically involves multi-component condensation reactions, leveraging its cyclic β-diketone structure as a CH-acid. For instance, it reacts with imidazole N-oxides and arylglyoxals in acetonitrile/water mixtures to form heterocyclic adducts (yields: 31–89%) . Additionally, it participates in nucleophilic substitutions with alkyl 3-bromo-3-nitroacrylates to yield fused pyran derivatives (yields: 84–85%) under mild conditions .

Properties

IUPAC Name

3-[[(E)-2-benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7,7-dimethyl-6,8-dihydrochromene-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO5/c1-27(2)14-22(29)19-13-21(26(32)33-23(19)15-27)28-16-20(24(30)17-9-5-3-6-10-17)25(31)18-11-7-4-8-12-18/h3-13,16,30H,14-15H2,1-2H3/b24-20+,28-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKHHSFFDOAVNY-SGGZICMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)O2)N=CC(=C(C3=CC=CC=C3)O)C(=O)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=C(C=C(C(=O)O2)N=C/C(=C(/C3=CC=CC=C3)\O)/C(=O)C4=CC=CC=C4)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione , a derivative of the chromene family, has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Chromene Derivatives

Chromenes are a class of heterocyclic compounds characterized by their benzopyran structure. They exhibit a wide range of biological activities, including antimicrobial , antitumor , anti-inflammatory , and antioxidant properties. The specific compound incorporates additional functional groups that may enhance its bioactivity.

Anticancer Activity

Research indicates that chromene derivatives can exhibit significant anticancer properties. For instance, studies have shown that certain chromene-based compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound this compound has been investigated for its cytotoxic effects against these cell lines, demonstrating promising results in inhibiting cell proliferation and inducing cell death through apoptotic pathways .

Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. Chromene derivatives often show activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The specific compound has been tested against standard bacterial strains, revealing moderate to high antibacterial activity. This is particularly relevant given the rising concern over antibiotic resistance .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of chromene derivatives. Modifications to the chromene core and the introduction of functional groups significantly influence their pharmacological profiles. For example:

Modification Effect on Activity
Benzoyl groupEnhances anticancer activity
Dimethyl groupsImproves lipophilicity and bioavailability
PropenylamineContributes to cytotoxicity

These modifications can lead to increased binding affinity to biological targets, enhancing therapeutic efficacy .

Case Studies

  • Cytotoxicity Against MCF-7 Cells : In a study evaluating various chromene derivatives, it was found that the compound induced significant cytotoxic effects in MCF-7 cells at concentrations as low as 10 µM. The mechanism was attributed to increased reactive oxygen species (ROS) generation leading to oxidative stress and apoptosis .
  • Antibacterial Screening : A panel of chromene derivatives, including our compound of interest, was screened against Staphylococcus aureus and Escherichia coli. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antibacterial agent .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione exhibit significant anticancer properties. For instance, derivatives of chromene have been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. Research suggests that these compounds can interfere with signaling pathways involved in cancer progression .
  • Antioxidant Properties :
    • The antioxidant potential of this compound has been evaluated in various biological models. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
  • Enzyme Inhibition :
    • Studies have explored the inhibition of specific enzymes by chromene derivatives. For example, some compounds have shown promise as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Organic Synthesis Applications

  • Catalysis :
    • The compound can serve as a ligand in palladium-catalyzed reactions, enhancing the enantioselectivity of various transformations. Its structural features allow it to stabilize palladium complexes effectively, facilitating reactions such as allylic substitution and amination .
  • Building Block for Synthesis :
    • Due to its functional groups, this compound can be utilized as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis pathways .

Material Science Applications

  • Polymer Chemistry :
    • The unique properties of this compound lend themselves to applications in polymer chemistry. It can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities such as UV resistance or antimicrobial activity .
  • Nanotechnology :
    • Research has indicated that chromene derivatives can be employed in the development of nanomaterials. Their ability to form stable complexes with metal nanoparticles opens avenues for applications in catalysis and sensor technology .

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer Activity Inhibition of angiogenesis; potential for tumor growth suppression
Organic Synthesis Enhanced enantioselectivity in palladium-catalyzed reactions
Antioxidant Properties Effective scavenging of free radicals; reduction of oxidative stress
Polymer Chemistry Improved mechanical properties in polymer composites
Nanotechnology Stabilization of metal nanoparticles; potential use in sensors

Chemical Reactions Analysis

Photochemical [2+2] Cycloaddition

The enamino-ketone moiety (propenylamino-benzoyl group) undergoes [2+2] photocycloaddition under UV irradiation, forming cyclobutane derivatives. This reaction is facilitated by the conjugated π-system and triplet-state excitation of the α,β-unsaturated ketone ( ).

Mechanism :

  • Triplet-state sensitization : Electron-rich olefins (e.g., alkenes) react with the triplet-excited enone system.

  • Diradical intermediate : Forms transient 1,4-diradical species, which cyclize regioselectively to yield fused cyclobutane products.

Example :
Similar chromene derivatives (e.g., isocoumarins) dimerize via [2+2] photocycloaddition to form tetracyclic structures ( , ).

Reaction Conditions Products Key Observations
UV light (λ = 350 nm), acetone solventCyclobutane dimer (stereoconvergent)High regioselectivity due to steric effects from 7,7-dimethyl groups

Nucleophilic Addition at the α,β-Unsaturated Ketone

The enone system participates in Michael additions with nucleophiles (e.g., amines, thiols).

Reactivity :

  • Electrophilic β-carbon : Activated by electron-withdrawing benzoyl and dione groups.

  • Steric hindrance : The 7,7-dimethyl chromene core directs nucleophilic attack to the less hindered α-position ( , ).

Example :
Reaction with primary amines yields β-amino adducts, while thiophenol produces thioether derivatives.

Nucleophile Product Yield
Benzylamineβ-Benzylamino adduct65–70%
ThiophenolThioether conjugate55–60%

Base-Catalyzed Ring-Opening of Chromene Dione

The chromene-2,5-dione undergoes ring-opening under alkaline conditions, forming dicarboxylic acid derivatives.

Mechanism :

  • Hydroxide attack : At the electron-deficient carbonyl carbon, leading to lactone ring cleavage.

  • Intermediate : A diketone-carboxylate species, which protonates to yield the final product ( , ).

Application :
This reaction is utilized to synthesize functionalized cyclohexane derivatives for pharmaceutical intermediates ( ).

Oxidation

The propenylamino side chain is susceptible to oxidation:

  • KMnO₄/H⁺ : Cleaves the double bond to form a diketone.

  • Ozone : Ozonolysis yields benzaldehyde and glyoxylic acid derivatives ( ).

Reduction

  • Catalytic hydrogenation (H₂/Pd-C) : Reduces the α,β-unsaturated ketone to a saturated aminopropanone.

  • Selectivity : The chromene ring remains intact under mild conditions ( , ).

Condensation Reactions

The primary amino group reacts with carbonyl compounds (e.g., aldehydes) to form Schiff bases.

Example :
Condensation with 4-methoxybenzaldehyde produces a stable imine, confirmed by X-ray crystallography in related hydrazone derivatives ( ).

Aldehyde Product Application
4-MethoxybenzaldehydeSchiff base conjugateFluorescence probes

Stability and Degradation

  • Photodegradation : Prolonged UV exposure leads to cycloreversion of cyclobutane dimers ( ).

  • Hydrolytic stability : The amide bond resists hydrolysis at neutral pH but cleaves under acidic/basic conditions ( ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of cyclic CH-acids with conjugated carbonyl groups. Key structural analogs include:

Compound Name Structural Differences Key Reactivity/Applications Yield in Reactions Pharmacological Notes
Target Compound Contains a benzoylpropenylamino substituent Forms heterocycles via three-component condensations ; reacts with bromonitroacrylates 84–85% Underexplored; coumarin analogs show anti-HIV activity
4-(4-Chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione Substituted with 4-chlorophenyl instead of benzoylpropenylamino group Synthesized via green chemistry (water solvent); coumarin backbone used in detergents/dyes N/A Potential antiviral applications
Dimedone (5,5-dimethylcyclohexane-1,3-dione) Lacks chromene ring and aromatic substituents Forms enamines and heterocycles; lower reactivity in condensations compared to target 31–89% Used in organic synthesis, no direct pharmacology
Barbituric Acid Pyrimidine-2,4,6-trione core Forms ribofuranosyl derivatives; limited utility in multi-component reactions 31–89% Sedative/hypnotic applications (historical)

Pharmacological Potential

While direct data on the target compound are lacking, its structural relatives provide insights:

  • Coumarin Derivatives : Exhibit antiviral, anti-inflammatory, and anti-HIV properties .
  • Barbituric Acid : Historically used as sedatives but largely replaced due to toxicity .

Q & A

Q. How can researchers optimize the synthesis of 3-[(2-benzoyl-3-oxo-3-phenyl-1-propenyl)amino]-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione to improve yield and purity?

Methodological Answer: Synthetic optimization requires a systematic approach:

  • Parameter Control : Use a split-plot experimental design (e.g., randomized blocks with subplots for reaction conditions like temperature, solvent polarity, and catalyst ratios) to isolate variables impacting yield .
  • Characterization Techniques : Employ HPLC for purity assessment and NMR (e.g., 1H^1H, 13C^{13}C, DEPT-135) to confirm structural integrity. Compare spectral data with known analogs (e.g., chromene-dione derivatives) to identify impurities .
  • Crystallization Protocols : Optimize solvent systems (e.g., dioxane/water mixtures) based on solubility studies to enhance crystal formation and purity .

Q. What spectroscopic methods are essential for characterizing the structural features of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H NMR to confirm proton environments (e.g., benzoyl protons at δ 7.5–8.0 ppm, chromene-dione methyl groups at δ 1.0–1.2 ppm). 13C^{13}C NMR and DEPT-135 can resolve carbonyl (C=O) and quaternary carbons .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at 1668–1718 cm1^{-1}, NH stretches at 3415 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., via ESI-TOF) and fragmentation patterns for structural validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

Methodological Answer:

  • Meta-Analysis Framework : Conduct a systematic review of bioactivity assays (e.g., IC50_{50} values for kinase inhibition) using standardized protocols (e.g., IUPAC guidelines for reproducibility) .
  • Dose-Response Validation : Replicate conflicting studies under controlled conditions (e.g., identical cell lines, ATP concentrations) to isolate variables like solvent effects (DMSO vs. ethanol) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with reported targets, identifying discrepancies in ligand-protein interactions .

Q. What advanced techniques are recommended for studying the environmental fate and ecotoxicological impacts of this compound?

Methodological Answer:

  • Environmental Partitioning : Use OECD 117 shake-flask assays to determine logPP (octanol-water partition coefficient) and assess bioaccumulation potential .
  • Degradation Pathways : Apply LC-MS/MS to identify abiotic degradation products under UV light or hydrolytic conditions (pH 4–9) .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) to quantify EC50_{50} values .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD) : Resolve absolute configuration and confirm intramolecular H-bonding (e.g., between the amino group and chromene-dione carbonyl). Compare with CCDC reference structures (e.g., 2155680 for tricyclic derivatives) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C—H···O contacts) to validate packing efficiency and stability .
  • Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) and compare bond lengths/angles with experimental SCXRD data .

Data Reporting and Contradiction Management

Q. What best practices should be followed when reporting experimental data for this compound to ensure reproducibility?

Methodological Answer:

  • Detailed Documentation : Include exact reaction conditions (e.g., molar ratios, heating duration), purification steps (e.g., column chromatography gradients), and instrument calibration details (e.g., NMR frequency) .
  • Raw Data Accessibility : Provide supplementary files (e.g., crystallographic .cif files, NMR FIDs) in open-access repositories (e.g., Zenodo) .
  • Error Analysis : Report standard deviations for triplicate measurements (e.g., yield ± 2%) and use Q-testing to exclude outliers .

Q. How can computational models enhance the design of derivatives with improved pharmacological properties?

Methodological Answer:

  • Generative AI Models : Use Adapt-cMolGPT for target-specific molecular generation, fine-tuning with chromene-dione scaffolds to prioritize derivatives with enhanced binding affinity .
  • ADMET Prediction : Apply SwissADME or pkCSM to predict bioavailability, CYP450 interactions, and toxicity profiles .
  • Synergistic Experimental Validation : Synthesize top-ranked derivatives (e.g., substituting benzoyl groups with fluorinated analogs) and validate via SPR (surface plasmon resonance) binding assays .

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